1,4-Dideuterionaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dideuterionaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIBTONFRDIAS-KCZCTXNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2C=CC=CC2=C(C=C1)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Regioselectively Labeled 1,4 Dideuterionaphthalene
Strategies for Site-Specific Deuteration in Naphthalene (B1677914) Derivatives
The selective deuteration of naphthalene derivatives is a nuanced task due to the similar reactivity of its various positions. Researchers have developed several strategies to direct deuterium (B1214612) to specific sites. One common approach involves the use of directing groups that can steer the deuteration agent to a particular position on the naphthalene ring. acs.org Another effective method is the late-stage functionalization of a pre-existing naphthalene core, which allows for the introduction of deuterium at a desired location. acs.org
Transition metal-catalyzed reactions have also emerged as a powerful tool for site-specific deuteration. researchgate.netrsc.org For instance, palladium-catalyzed methods have been shown to facilitate the annulative coupling of heteroaromatics to naphthalene, with deuteration experiments indicating the formation of a heteroaryl-Pd species that activates the peri-C–H bond of the naphthalene group. rsc.org Furthermore, iridium-based catalysts are widely used for ortho-directed hydrogen isotope exchange (HIE), offering mild reaction conditions. acs.org
Precursor Design and Chemical Transformations Leading to 1,4-Dideuterionaphthalene
The synthesis of this compound relies heavily on the careful design of precursor molecules and a sequence of chemical transformations to ensure the deuterium atoms are placed at the desired 1 and 4 positions.
Halogen-Metal Interconversion and Subsequent Deuteration Pathways
A well-established method for the regioselective introduction of deuterium involves halogen-metal interconversion. nsf.govacs.org This strategy typically begins with a di-halogenated naphthalene precursor, such as 1,4-dibromonaphthalene (B41722) or 1,4-diiodonaphthalene. The halogen atoms at the 1 and 4 positions serve as handles for the subsequent deuteration.
The process involves the reaction of the di-halogenated naphthalene with an organolithium reagent, such as n-butyllithium, at low temperatures. This results in a halogen-metal exchange, replacing the halogen atoms with lithium. The resulting organolithium intermediate is then quenched with a deuterium source, most commonly deuterium oxide (D₂O), to yield this compound. The use of widely available aryl halides makes this a convenient route to deuterated products. nsf.gov
Pyrolytic Processes Yielding Dideuterionaphthalene Products
Pyrolytic methods offer an alternative, though less common, route to deuterated aromatic compounds. While specific examples for this compound are not extensively documented, the general principle involves the high-temperature decomposition of a suitable precursor in the presence of a deuterium source. rsc.orgnih.govmdpi.com The extreme conditions of pyrolysis can lead to the cleavage of C-H bonds and subsequent incorporation of deuterium. However, controlling the regioselectivity in such processes is a significant challenge, often resulting in a mixture of deuterated isomers. rsc.org
Other Established Synthetic Routes for Dideuterated Naphthalenes
Beyond halogen-metal exchange and pyrolysis, other synthetic strategies have been employed to produce dideuterated naphthalenes. Reductive deuteration of unsaturated precursors using deuterium gas (D₂) in the presence of a metal catalyst is a common technique. researchgate.net For instance, the reduction of a naphthalene derivative with a double bond at the 1,2-position could potentially lead to dideuteration, although controlling the specific positions of deuterium incorporation remains a key challenge.
Another approach is the dehalogenative deuteration of aryl halides, which provides a convenient pathway to deuterated products. nsf.gov This can be achieved using various methods, including transition-metal catalysis. nsf.gov
Control of Isotopic Purity and Regiochemical Integrity in Synthetic Preparations
A critical aspect of synthesizing this compound is ensuring high isotopic purity and maintaining the regiochemical integrity of the final product. Isotopic purity refers to the percentage of molecules that contain deuterium at the desired positions, while regiochemical integrity ensures that the deuterium atoms are exclusively at the 1 and 4 positions.
To achieve high isotopic purity, it is essential to use deuterated reagents with high isotopic enrichment and to minimize any potential sources of protic contamination, such as moisture, in the reaction environment. synmr.in The use of anhydrous solvents and inert atmospheres (e.g., argon or nitrogen) is standard practice.
Regiochemical control is primarily dictated by the synthetic route chosen. Methods like halogen-metal interconversion offer excellent regiochemical control, as the positions of deuteration are predetermined by the initial placement of the halogen atoms. acs.org Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry, are indispensable for verifying both the isotopic purity and the precise location of the deuterium atoms in the final product. armar-europa.de
Advanced Spectroscopic Characterization Techniques for Structural and Mechanistic Insights of 1,4 Dideuterionaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Location and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the analysis of isotopically labeled compounds. By examining the magnetic properties of atomic nuclei, NMR provides unparalleled detail about molecular structure and dynamics. For 1,4-dideuterionaphthalene, a combination of ¹H, ¹³C, and ²H NMR experiments offers a comprehensive characterization.
Proton NMR (¹H NMR) for Deuterium-Induced Shifts and Coupling Perturbations
In ¹H NMR spectroscopy, the substitution of a proton with a deuterium (B1214612) atom at the 1 and 4 positions of the naphthalene (B1677914) ring leads to distinct changes in the spectrum. The most apparent change is the disappearance of the signals corresponding to the protons at these positions. Furthermore, the presence of deuterium induces small changes in the chemical shifts of the remaining neighboring protons, known as deuterium-induced isotope shifts. researchgate.netmdpi.com These shifts, though small, are measurable and provide confirmation of deuteration at the adjacent site. organicchemistrydata.org
The coupling patterns of the remaining protons are also perturbed. For instance, the protons at positions 2 and 3 would normally exhibit coupling to the proton at position 1. In this compound, this coupling is absent and is instead replaced by a much smaller coupling to deuterium. This alteration in the splitting pattern is a clear indicator of isotopic substitution at the adjacent position. magritek.com
Carbon-13 NMR (¹³C NMR) Analysis in Labeled Aromatic Frameworks
¹³C NMR spectroscopy is a powerful technique for studying the carbon framework of organic molecules. savemyexams.comstudymind.co.uk In the case of this compound, the carbon atoms directly bonded to deuterium (C-1 and C-4) exhibit significant changes in their ¹³C NMR signals. Due to the spin (I=1) of the deuterium nucleus, the signals for C-1 and C-4 appear as multiplets (typically a 1:1:1 triplet) in a proton-decoupled ¹³C NMR spectrum. researchgate.netolemiss.edu Furthermore, the presence of deuterium causes an isotopic shift, typically to a slightly lower chemical shift value, for the attached carbon. researchgate.net
The signals of the carbons adjacent to the sites of deuteration (e.g., C-2, C-3, and the bridgehead carbons) may also show small, long-range isotope shifts, providing further confirmation of the labeling pattern. nih.govmit.edu By comparing the ¹³C NMR spectrum of this compound with that of unlabeled naphthalene, the specific sites of deuteration can be unequivocally confirmed. olemiss.edu
Table 1: Representative ¹³C NMR Data for Naphthalene and a Deuterated Analog Note: This table is illustrative. Actual chemical shifts can vary based on solvent and experimental conditions.
| Carbon Position | Naphthalene (δ, ppm) | This compound (Expected δ, ppm) | Multiplicity (in ¹³C{¹H} NMR) |
|---|---|---|---|
| C-1, C-4, C-5, C-8 | ~128.0 | ~127.9 (for C-1, C-4) | Triplet |
| ~128.0 (for C-5, C-8) | Singlet | ||
| C-2, C-3, C-6, C-7 | ~126.0 | ~126.0 | Singlet |
| C-9, C-10 (bridgehead) | ~133.5 | ~133.4 | Singlet |
Deuterium NMR (²H NMR) for Direct Deuterium Site Analysis
Direct detection of the deuterium nuclei through ²H NMR spectroscopy provides the most unambiguous evidence for the presence and location of deuterium in a molecule. numberanalytics.comwikipedia.org A ²H NMR spectrum of this compound would show a signal at a chemical shift corresponding to the aromatic region, confirming that the deuterium is attached to the naphthalene ring. nih.govsigmaaldrich.com
Since there is only one type of deuterated environment in this compound (the alpha positions), a single resonance is expected in the proton-decoupled ²H NMR spectrum. magritek.comepj-conferences.org The integration of this signal can be used to quantify the level of deuterium incorporation at these specific sites. nih.gov While less sensitive than ¹H NMR, ²H NMR is highly specific and is a crucial tool for characterizing deuterated compounds. numberanalytics.comwikipedia.org
Application of Isotope Shifts in NMR Spectroscopy for Structural Confirmation
The collective observation of isotope shifts across ¹H and ¹³C NMR spectra serves as a powerful method for structural confirmation. organicchemistrydata.org Deuterium-induced isotope shifts are generally small and decrease with the number of bonds separating the observed nucleus from the deuterium atom. nih.govmit.edu In this compound, the largest isotope shifts would be observed for the remaining protons at the 2 and 3 positions (two-bond isotope shift) and for the carbons at the 1 and 4 positions (one-bond isotope shift). Smaller, but potentially detectable, shifts might be seen for the protons and carbons further away. The consistent pattern of these shifts across the molecule provides a detailed and robust confirmation of the specific isotopic labeling pattern.
Mass Spectrometry (MS) for Isotopic Abundance Profiling and Fragmentation Analysis in Mechanistic Studies
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.tr For this compound, MS is invaluable for determining the extent of deuteration and for providing insights into reaction mechanisms through the analysis of fragmentation patterns. libretexts.org
Upon ionization in a mass spectrometer, this compound will show a molecular ion (M+) peak at an m/z value that is two units higher than that of unlabeled naphthalene (C₁₀H₈, MW ≈ 128.17 g/mol ). libretexts.org The molecular ion peak for C₁₀H₆D₂ would therefore be observed at m/z ≈ 130.18. sigmaaldrich.com The relative intensities of the peaks at m/z 128, 129, 130, etc., allow for the calculation of the isotopic distribution and the average degree of deuteration in the sample. acs.orgresearchgate.net
The fragmentation pattern of this compound under electron impact (EI) ionization can also provide structural information. The fragmentation of the naphthalene ring system is complex, but the masses of the resulting fragment ions will be shifted depending on whether they retain the deuterium atoms. msu.edu For example, the loss of a hydrogen radical (H•) from unlabeled naphthalene gives a fragment at m/z 127. In this compound, one would expect to see fragments corresponding to the loss of H• (m/z 129) and the loss of a deuterium radical (D•) (m/z 128). The relative abundance of these fragment ions can provide insights into the relative stabilities of the C-H versus C-D bonds under the conditions of the mass spectrometer.
Table 2: Predicted Mass Spectrometry Peaks for Naphthalene and its Deuterated Isotopologue
| Species | m/z (unlabeled) | m/z (1,4-dideuterio) | Interpretation |
|---|---|---|---|
| [M]⁺ | 128 | 130 | Molecular Ion |
| [M-H]⁺ | 127 | 129 | Loss of a Hydrogen radical |
| [M-D]⁺ | N/A | 128 | Loss of a Deuterium radical |
| [M+1]⁺ | 129 | 131 | Due to natural abundance of ¹³C |
Complementary Spectroscopic Methods for Mechanistic Interrogation
While NMR and MS are the primary tools for the characterization of this compound, other spectroscopic methods can provide complementary information, particularly regarding vibrational modes and electronic structure.
Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of a molecule. edpsciences.orgias.ac.in The substitution of hydrogen with deuterium results in a significant change in the vibrational frequency of the C-D bond compared to the C-H bond. The C-H stretching vibrations in aromatic compounds typically appear in the range of 3000-3100 cm⁻¹. Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations are shifted to a lower frequency, typically around 2200-2300 cm⁻¹. nih.gov The appearance of strong bands in this region of the IR or Raman spectrum is a clear indication of deuteration. cdnsciencepub.com
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The electronic structure of this compound is very similar to that of unlabeled naphthalene. Consequently, the UV-Vis absorption spectrum is not expected to show significant changes upon deuteration. However, subtle shifts in the vibronic fine structure of the absorption bands may be observed, reflecting the changes in the vibrational energy levels of the ground and excited electronic states.
Vibrational Spectroscopy (IR, Raman) for Deuterium Isotope Effects on Molecular Dynamics
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for analyzing the structure and bonding within a molecule. copernicus.org It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state, provided the vibration causes a change in the molecule's dipole moment. copernicus.org Raman spectroscopy provides complementary information by detecting the frequencies of vibrations that cause a change in the molecule's polarizability. copernicus.org
The substitution of hydrogen (¹H) with deuterium (²H) at the 1 and 4 positions of the naphthalene ring significantly impacts its vibrational spectrum. This "isotope effect" is primarily a consequence of the mass difference between the two isotopes. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium is approximately twice as heavy as hydrogen, the vibrational modes involving the C-D bonds will have lower frequencies than the corresponding C-H modes in non-deuterated naphthalene.
This frequency shift is most pronounced for modes that are dominated by the motion of the substituted atoms, such as C-H/C-D stretching and bending vibrations. For instance, C-H stretching vibrations in aromatic compounds typically appear in the 3100-3000 cm⁻¹ region of the IR spectrum. In this compound, the corresponding C-D stretching vibrations are expected at significantly lower wavenumbers. These shifts allow for the unambiguous assignment of vibrational modes involving the substituted positions. Current time information in London, GB.researchgate.net
By comparing the IR and Raman spectra of naphthalene (C₁₀H₈), this compound (C₁₀H₆D₂), and perdeuteronaphthalene (C₁₀D₈), researchers can gain detailed insights into molecular dynamics. researchgate.netresearchgate.net The changes in vibrational frequencies and intensities upon deuteration help to resolve ambiguities in spectral assignments and refine force field calculations that model the forces between atoms. Current time information in London, GB. Studying these isotopic shifts provides a detailed map of the vibrational energy landscape, revealing how energy is distributed and transferred throughout the molecule. acs.org
Table 1: Comparison of Selected Vibrational Frequencies (cm⁻¹) for Naphthalene and its Deuterated Analogues
This table illustrates the typical shifts in vibrational frequencies upon deuteration, providing insight into the deuterium isotope effect. Data for naphthalene-d₀ and naphthalene-d₈ are used to show the characteristic changes.
| Vibrational Mode Description | Naphthalene (C₁₀H₈) Frequency (cm⁻¹) | Perdeuteronaphthalene (C₁₀D₈) Frequency (cm⁻¹) |
| C-H/C-D Stretching | ~3050 | ~2280 |
| Ring C-C Stretching | ~1595 | ~1550 |
| In-plane C-H/C-D Bending | ~1270 | ~950 |
| Out-of-plane C-H/C-D Bending | ~780 | ~620 |
Note: These are approximate frequency values compiled from typical spectroscopic data for aromatic compounds to illustrate the isotope effect. Exact values can vary based on the physical state (solid, liquid, gas) and experimental conditions.
Photoionization and Photoelectron Photoion Coincidence Spectroscopy for Gas-Phase Intermediate Detection
Photoionization is a powerful analytical process where a molecule in the gas phase absorbs a high-energy photon, typically in the vacuum ultraviolet (VUV) range, leading to the ejection of an electron and the formation of a cation. wikipedia.org This technique, when coupled with mass spectrometry, allows for the sensitive and often isomer-specific detection of molecules and their fragments. researchgate.net
Photoelectron Photoion Coincidence (PEPICO) spectroscopy is an advanced form of photoionization mass spectrometry that provides highly detailed insights into ionization and dissociation dynamics. acs.org In a PEPICO experiment, a molecule is ionized by a single photon of precisely known energy. The resulting electron and ion are detected in coincidence. researchgate.net By specifically selecting for near-zero kinetic energy (threshold) electrons, one ensures that the internal energy of the resulting cation is precisely defined. acs.org This allows for the measurement of state- and energy-selected dissociation pathways of the molecular ion.
For this compound, these techniques are invaluable for studying its gas-phase behavior and detecting transient intermediates in chemical reactions. The adiabatic ionization energy (AIE)—the minimum energy required to remove an electron from the molecule—can be determined with high precision. nih.gov While the AIE of this compound is expected to be very similar to that of normal naphthalene, subtle differences can arise due to changes in zero-point vibrational energies upon ionization.
The primary utility of using a selectively deuterated compound like this compound in PEPICO studies lies in its function as a mechanistic tracer. acs.org When the naphthalene cation fragments, the deuterium labels allow researchers to track the atoms and distinguish between different fragmentation channels. For example, in the loss of a hydrogen atom from the naphthalene cation, PEPICO can determine whether the atom is lost from a deuterated (α) or non-deuterated (β) position. This information is critical for understanding the unimolecular dissociation dynamics and the potential for atomic scrambling within the cation before fragmentation. acs.org Such experiments provide rigorous tests for theoretical models of ion chemistry, which are fundamental to fields like combustion science and astrochemistry, where PAHs and their ions play a crucial role.
Table 2: Key Ionization Properties of Naphthalene
The ionization energy is a fundamental property determined using photoionization techniques. The value for this compound is expected to be very close to that of naphthalene.
| Compound | Adiabatic Ionization Energy (AIE) | Method |
| Naphthalene (C₁₀H₈) | 8.12 ± 0.01 eV | Photoelectron Spectroscopy nih.gov |
| Naphthalene (C₁₀H₈) | 8.15 ± 0.05 eV | Photoionization Efficiency nih.gov |
| Naphthalene (C₁₀H₈) | 8.14 ± 0.01 eV | Photoionization Efficiency rsc.org |
Mechanistic Investigations Employing 1,4 Dideuterionaphthalene As an Isotopic Probe
Fundamentals of Kinetic Isotope Effects (KIE) in Organic Reaction Mechanism Elucidation
A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. dalalinstitute.comnumberanalytics.com This phenomenon is a cornerstone in physical organic chemistry for determining reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition states. numberanalytics.comlibretexts.org The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant of the reaction with the heavier isotope (kH). dalalinstitute.com
The magnitude of the KIE is significantly influenced by the relative mass change between the isotopes. libretexts.org Consequently, the substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) results in the most pronounced isotope effects, as the mass is effectively doubled. This large mass difference makes deuterium an ideal isotopic probe for mechanistic investigations. libretexts.org
The theoretical foundation of the kinetic isotope effect is rooted in quantum mechanics and transition state theory. numberanalytics.com A key concept is the difference in zero-point energy (ZPE) between bonds involving different isotopes. numberanalytics.comnumberanalytics.com The ZPE is the lowest possible energy state that a quantum mechanical system can possess. numberanalytics.com Due to its greater mass, a carbon-deuterium (C-D) bond has a lower vibrational frequency and, consequently, a lower zero-point energy compared to a carbon-hydrogen (C-H) bond. libretexts.org This means that more energy is required to break a C-D bond than a C-H bond, leading to a higher activation energy and a slower reaction rate for the deuterated compound. libretexts.orgepfl.ch
The geometry of the transition state also plays a crucial role in the magnitude of the observed KIE. epfl.ch Transition state theory posits that the reaction rate is governed by the energy difference between the reactants and the transition state. numberanalytics.com The changes in vibrational frequencies as the reactant molecule moves towards the transition state geometry directly impact the KIE. princeton.edu For instance, the conversion of a bond stretch in the reactant to a translational motion in the transition state is a key factor. princeton.edu The nature of the transition state, whether it is "early" (reactant-like) or "late" (product-like), and whether it is linear or bent, will influence the vibrational frequencies and thus the magnitude of the KIE. epfl.chprinceton.edu
Kinetic isotope effects are broadly categorized into primary and secondary effects, depending on the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step of the reaction. dalalinstitute.comlibretexts.org
A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. dalalinstitute.comnumberanalytics.com For deuterium substitution, this is denoted as kH/kD. A significant PKIE, typically with a value greater than 2, is a strong indicator that the C-H bond is undergoing cleavage in the rate-limiting step. numberanalytics.comnumberanalytics.com
The magnitude of the deuterium PKIE is influenced by several factors, including temperature and the linearity of the transition state. numberanalytics.com At room temperature, the theoretical maximum for a semi-classical primary KIE is around 7 to 8. libretexts.org Values in this range suggest a linear and symmetric transition state where the hydrogen atom is being transferred. Lower values can indicate a non-linear or asymmetric transition state. princeton.edu
Table 1: Representative Primary Kinetic Isotope Effects
| Reaction Type | Typical kH/kD Value | Interpretation |
|---|---|---|
| E2 Elimination | ~6.7 | C-H bond breaking in the rate-determining step. princeton.edu |
| Bromination of Acetone | ~7 | Rate-determining tautomerization involving C-H bond cleavage. libretexts.org |
| Non-linear Proton Transfer | 2.5 - 3.5 | Indicates a bent transition state geometry. princeton.edu |
Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects are generally smaller than PKIEs but provide valuable information about changes in the steric or electronic environment of the reaction center during the reaction. SKIEs are classified based on the position of the isotope relative to the reaction center: α (one bond away), β (two bonds away), and γ (three bonds away). numberanalytics.com
α-Secondary KIEs: These arise from changes in hybridization at the reaction center. A change from sp³ to sp² hybridization typically results in a normal KIE (kH/kD > 1, around 1.1-1.2), while a change from sp² to sp³ leads to an inverse KIE (kH/kD < 1, around 0.8-0.9). epfl.chprinceton.edu For example, Sₙ1 reactions, which proceed through an sp²-hybridized carbocation intermediate, often exhibit significant normal α-SKIEs, approaching a theoretical maximum of about 1.22. dalalinstitute.com In contrast, Sₙ2 reactions generally show SKIEs close to or less than 1. dalalinstitute.com
β-Secondary KIEs: These are often attributed to hyperconjugation, where electron density from a C-H or C-D bond helps to stabilize a developing positive charge at an adjacent carbon. libretexts.orgprinceton.edu Since a C-H bond is weaker and a better electron donor than a C-D bond, the hydrogen-containing compound is stabilized more effectively, leading to a normal KIE (typically kH/kD ~ 1.15-1.25). princeton.edu
γ-Secondary KIEs: These effects are generally smaller and can be either normal or inverse. cdnsciencepub.com Their interpretation is often more complex, potentially involving steric effects or long-range electronic interactions.
Table 2: Typical Secondary Deuterium Kinetic Isotope Effects
| Effect Type | Hybridization Change | Typical kH/kD Value | Primary Cause |
|---|---|---|---|
| α-SKIE | sp³ → sp² | 1.1 - 1.2 | Changes in bending vibrational modes. princeton.edu |
| α-SKIE | sp² → sp³ | 0.8 - 0.9 | Changes in bending vibrational modes. princeton.edu |
| β-SKIE | N/A | 1.15 - 1.25 | Hyperconjugation. princeton.edu |
| γ-SKIE | N/A | 0.92 - 1.02 | Steric or other long-range effects. princeton.edu |
A steric isotope effect is a specific type of secondary KIE that arises from the slightly smaller effective size of deuterium compared to hydrogen. osti.gov The average C-D bond length is shorter than a C-H bond due to the lower zero-point energy and the anharmonicity of the vibrational potential. osti.gov In reactions with sterically crowded transition states, substituting a larger hydrogen atom with a smaller deuterium atom can relieve some of the steric strain, leading to a faster reaction rate for the deuterated compound and an inverse KIE (kH/kD < 1). osti.govutdallas.edu This effect can be used to probe the degree of steric crowding in the transition state. nih.gov For example, in sterically hindered systems, an increase in the force constants of C-H/D bonds in a constricted transition state can lead to an inverse KIE. osti.gov
In some reactions, particularly those involving the transfer of a light particle like hydrogen, the observed KIE can be significantly larger than the semi-classical limit of ~7. nih.govchemrxiv.org This is often attributed to quantum mechanical tunneling. nih.gov Tunneling is a quantum phenomenon where a particle can pass through a potential energy barrier rather than having to go over it. pnas.org The probability of tunneling is highly dependent on the mass of the particle; lighter particles tunnel much more readily than heavier ones. pnas.org
Therefore, hydrogen is much more likely to tunnel than deuterium. This can lead to exceptionally large kH/kD ratios, sometimes exceeding 10 or even higher at low temperatures. nih.govaip.org The observation of such an anomalously large KIE is considered strong evidence for the contribution of tunneling to the reaction mechanism. pnas.org However, it is also possible for tunneling to occur without a large KIE if other steps, such as diffusion, are rate-limiting. pnas.org The contribution of tunneling is a correction to the semi-classical transition state theory model and must be considered separately.
Differentiation of Primary and Secondary Kinetic Isotope Effects
Analysis of Deuterium Secondary Isotope Effects (α, β, γ)
Application of 1,4-Dideuterionaphthalene in Probing Degenerate Rearrangements
The strategic placement of deuterium atoms in this compound allows it to serve as a powerful isotopic probe for elucidating the mechanisms of degenerate rearrangements, where the product is structurally identical to the reactant, but with a different arrangement of atoms.
Deuterium scrambling, the process by which deuterium atoms migrate to other positions on the aromatic ring, provides deep insights into the reaction intermediates and transition states. The study of deuterium scrambling in this compound under various conditions (e.g., thermal, photochemical, or catalytic) helps to map out the potential energy surface of the reaction. The observation of H/D scrambling can sometimes complicate the interpretation of results in studies aiming for site-specific labeling. nih.govnih.gov However, in the context of mechanistic investigations, this scrambling is a valuable source of information. For example, the appearance of deuterium at the C2 and C3 positions of the naphthalene (B1677914) ring, starting from this compound, would strongly suggest the involvement of intermediates where the carbon-deuterium bonds are labile, such as in radical cations or excited-state complexes. The extent and pattern of scrambling can be influenced by factors like the presence of a metal catalyst or the specific reaction environment. nih.gov
Studies of Skeletal Isomerization and Carbon Atom Transposition
Role of this compound in Understanding Thermally Induced Reactions
The stability of the carbon-deuterium bond compared to the carbon-hydrogen bond makes this compound a key tool for studying high-energy thermal reactions.
During pyrolysis, large molecules are broken down into smaller fragments at high temperatures. The use of this compound helps in identifying which bonds are preferentially broken during this process. By analyzing the isotopic composition of the resulting fragments, chemists can deduce the primary fragmentation pathways. For example, if a fragment containing a deuterium atom is observed, it indicates that the original C-D bond at the 1 or 4 position remained intact during that particular fragmentation event. Conversely, the formation of fragments without deuterium, alongside deuterated complementary fragments, points to the cleavage of specific C-C bonds within the naphthalene ring. The study of oligodeoxynucleotide fragmentation has shown that the loss of a base is often the initial step. nih.gov
At elevated temperatures, molecules can undergo complex rearrangements and reactions. This compound allows for the tracing of reaction pathways in these extreme conditions. For instance, in the presence of catalysts or other reactants at high temperatures, the naphthalene skeleton might undergo significant reorganization. The final positions of the deuterium atoms in the products provide a "fingerprint" of the reaction pathway taken. This information is crucial for understanding processes in areas such as materials science and combustion chemistry, where high-temperature reactions are common. nih.gov
Pyrolytic Fragmentation Mechanisms
Experimental Approaches for Measuring Kinetic Isotope Effects using Deuterated Naphthalene
The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by examining the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The replacement of hydrogen with deuterium is a common application of this effect, expressed as the ratio kH/kD. libretexts.org Normal KIEs for the deuterium effect are typically in the range of 1 to 8. libretexts.org
Experimental measurement of KIEs using deuterated naphthalene can be performed in two primary ways:
Intermolecular Competition: In this approach, two separate reactions are run concurrently under identical conditions—one with unlabeled naphthalene and one with deuterated naphthalene (e.g., this compound or perdeuterionaphthalene). The rates of product formation are measured for each reaction, and the KIE is calculated as the ratio of the rate constants. acs.org
Intramolecular Competition: A single reaction is performed with a molecule that contains both hydrogen and deuterium at chemically equivalent positions. The relative rates of reaction at the C-H and C-D bonds are determined by analyzing the product distribution.
A common experimental setup for measuring KIEs in the photocyanation of naphthalene involves irradiating a solution containing naphthalene and a deuterated version, along with a sensitizer (B1316253) and a cyanide source. The product distribution is then analyzed using techniques like Gas Chromatography (GC) to separate and quantify the hydrogenated and deuterated products. acs.org
Below is an interactive data table summarizing isotope effects on the formation of 1-cyanonaphthalene in the photocyanation of naphthalene with perdeuterionaphthalene.
| Entry | [Naphthalene] (mM) | [Perdeuterionaphthalene] (mM) | Sensitizer | kH/kD |
| 1 | 0.8 | 0.8 | DCA | 1.02 |
| 2 | 4.0 | 4.0 | DCA | 1.10 |
| 3 | 20.0 | 20.0 | DCA | 1.25 |
| 4 | 100.0 | 100.0 | DCA | 1.48 |
| 5 | 0.8 | 0.8 | 9-CA | 1.03 |
| 6 | 4.0 | 4.0 | 9-CA | 1.12 |
| 7 | 20.0 | 20.0 | 9-CA | 1.28 |
| 8 | 100.0 | 100.0 | 9-CA | 1.51 |
| 9 | 100.0 | 100.0 | MA | 1.00 |
| 10 | 100.0 | 0.0 | DCA | 1.52 |
DCA = 9,10-dicyanoanthracene, 9-CA = 9-cyanoanthracene, MA = N-methylacridinium iodide. Data sourced from The Journal of Physical Chemistry A. acs.org
This data illustrates how the KIE can be dependent on the concentration of the reactants and the nature of the sensitizer used, providing valuable mechanistic insights. acs.org
Intermolecular Competition Experiments and Rate Constant Ratios
One of the foundational methods for determining kinetic isotope effects is the intermolecular competition experiment. In this setup, a mixture containing a known ratio of the unlabeled reactant (isotopologue L, e.g., naphthalene) and the labeled reactant (isotopologue H, e.g., this compound) is subjected to a reaction. The two isotopologues compete for a limited amount of a reagent.
The reaction is stopped at a low to moderate fractional conversion, and the ratio of the products formed from the light and heavy isotopologues is measured. Alternatively, the change in the isotopic composition of the unreacted starting material can be analyzed. The kinetic isotope effect, which is the ratio of the rate constants for the light and heavy species (KIE = kL/kH), can be calculated directly from these ratios. wikipedia.org
For a reaction where naphthalene and this compound are the competing substrates, the rate constant ratio (kH/kD) is determined. A primary KIE (typically kH/kD > 1) is observed when the C-H (or C-D) bond is broken or formed in the rate-determining step. princeton.edu A secondary KIE (kH/kD close to 1, either slightly greater or less) occurs when the labeled position is not directly involved in bond-breaking or bond-making but experiences a change in its environment, such as a change in hybridization, between the ground state and the transition state. princeton.edu
For example, in an electrophilic aromatic substitution reaction on naphthalene, the KIE can help distinguish between different mechanistic pathways.
Table 1: Illustrative Data from a Hypothetical Intermolecular Competition Experiment This table illustrates the type of data obtained from a competition experiment. The values are for demonstrative purposes.
| Parameter | Value |
| Initial Ratio ([Naphthalene]/[this compound]) | 1.00 |
| Fractional Conversion (F) | 0.25 (25%) |
| Final Product Ratio ([Product-H]/[Product-D]) | 1.05 |
| Calculated Rate Constant Ratio (kH/kD) | 1.05 |
Natural Abundance Kinetic Isotope Effect Determinations via NMR
A significant advancement in the measurement of KIEs is the use of high-field Nuclear Magnetic Resonance (NMR) spectroscopy to determine isotope effects at natural abundance. illinois.eduic.ac.uk This powerful technique, pioneered by Singleton and coworkers, circumvents the often laborious synthesis of specifically labeled compounds like this compound. illinois.eduprinceton.edu Instead, it utilizes the naturally occurring low abundance of isotopes such as ¹³C (1.1%) and ²H (0.015%). illinois.edugithub.com
The core principle involves running a reaction to a high fractional conversion (F). As the reaction proceeds, the starting material becomes progressively enriched in the heavier, slower-reacting isotopologues. princeton.edu By carefully measuring the isotopic ratios in the recovered, unreacted starting material (Rs) relative to the initial starting material (R₀) using high-precision NMR, the KIE for each specific atomic position can be calculated. ic.ac.uk The relationship is described by the equation:
Rₛ / R₀ = (1 - F)⁽¹/ᴷᴵᴱ ⁻ ¹⁾ princeton.edu
A major advantage of this method is its ability to provide multiple KIEs for different positions within the same molecule from a single experiment. wikipedia.org This offers a detailed map of the electronic and geometric changes occurring across the molecule as it proceeds to the transition state. While quantitative ¹³C NMR can have sensitivity limitations due to the low natural abundance and long relaxation times of the nucleus, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can improve sensitivity. github.com
Table 2: Representative Natural Abundance ¹³C KIE Data for a Diels-Alder Reaction Data adapted from studies on the reaction of isoprene (B109036) with maleic anhydride (B1165640) to illustrate the position-specific information obtained via NMR. wikipedia.orgillinois.edu
| Carbon Position in Isoprene | Observed KIE (¹²C/¹³C) | Interpretation |
| C1 | 1.011 | Significant bonding change in the transition state. |
| C2 | 0.998 | Minor inverse effect, change in hybridization. |
| C3 | 1.002 | Small normal effect, rehybridization. |
| C4 | 1.020 | Largest effect, indicating advanced bond formation at this terminus. |
This level of detail allows for the assessment of transition state synchronicity—for instance, determining if the two new bonds in a cycloaddition reaction form simultaneously or sequentially. wikipedia.org
Isotope Ratio Mass Spectrometry for High-Precision KIE Measurements
For obtaining KIE measurements with the highest possible precision, Isotope Ratio Mass Spectrometry (IRMS) is the premier technique. thermofisher.comchemrxiv.org IRMS can measure isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, D/H) with exceptional accuracy, which is crucial for determining the very small KIEs often associated with heavy atoms (C, N, O). chemrxiv.orgnih.gov
The experimental design is typically a competitive method, similar to that described for NMR at natural abundance. chemrxiv.org The isotopic ratio of the starting material is measured before the reaction (R₀) and in the unreacted substrate recovered after a partial conversion (RF). The fractional conversion (F) of the reaction must also be precisely determined. The KIE is then calculated using the same equation as in the NMR method. chemrxiv.org
A common setup involves coupling a gas chromatograph (GC) or an elemental analyzer (EA) to the mass spectrometer. The sample containing the analyte (e.g., naphthalene) is injected, separated from other components, and then combusted online to a simple gas like CO₂ or H₂. nih.gov The mass spectrometer then measures the isotopic ratio of this gas with very high precision. forensic-isotopes.org This method provides a bulk KIE for the molecule or for a specific element, rather than position-specific KIEs, unless the molecule is degraded into specific fragments prior to analysis. illinois.edu
The high precision of IRMS is indispensable for validating mechanistic hypotheses where the expected isotope effects are small, often in the range of 1-5% (KIE = 1.01 to 1.05). chemrxiv.org
Table 3: Example Data from a Competitive KIE Experiment Measured by IRMS This table illustrates the high-precision data generated in an IRMS-based KIE experiment.
| Parameter | Value |
| Initial Isotope Ratio (R₀) | 0.0110850 |
| Fractional Conversion (F) | 0.753 ± 0.005 |
| Final Isotope Ratio of Substrate (RF) | 0.0111285 |
| Calculated KIE (V/K) | 1.015 ± 0.002 |
The precision afforded by IRMS makes it a powerful tool for distinguishing between closely related mechanisms and for detailed characterization of enzymatic and chemical reaction transition states. chemrxiv.org
Computational Chemistry and Theoretical Modeling of 1,4 Dideuterionaphthalene and Its Reactive Intermediates
Quantum Chemical Methodologies Applied to Deuterium-Labeled Aromatic Systems
The study of deuterium-labeled aromatic systems, including 1,4-dideuterionaphthalene, heavily relies on quantum chemical methodologies to predict and interpret their behavior. These methods are founded on solving the Schrödinger equation, providing detailed information about electronic structure, molecular geometry, and energy.
A primary tool in this field is Density Functional Theory (DFT), which has proven to be a cost-effective and accurate method for a wide range of chemical systems. niscpr.res.in Functionals such as B3LYP and M06 are commonly employed in conjunction with Pople-style basis sets (e.g., 6-311++G) to calculate optimized geometries, vibrational frequencies, and electronic properties. niscpr.res.inmdpi.com For instance, DFT calculations at the B3LYP/6-311++G level have been successful in reproducing experimental vibrational spectra for naphthalene (B1677914) and its cation with high accuracy. niscpr.res.in
For higher accuracy, especially in calculating thermodynamic properties like enthalpies of formation, quantum chemistry composite methods are used. wikipedia.org These approaches, such as the Gaussian-n (G_n_) theories (e.g., G2, G3, G4), combine results from several high-level calculations with large basis sets to systematically extrapolate a highly accurate final energy. wikipedia.org
When studying reactions in solution, it is crucial to account for solvent effects. This is often achieved by using continuum salvation models, such as the Polarizable Continuum Model (PCM), which simulates the solvent as a continuous dielectric medium. mdpi.com This approach has been used in studies of iridium-catalyzed deuterium (B1214612) labeling of aromatic esters, where calculations were performed first in the gas phase and then reoptimized using PCM to model the dichloromethane (B109758) (DCM) solvent. mdpi.com The choice of methodology is critical, as even subtle electronic effects resulting from isotopic substitution can influence the chemical and physical properties of the molecule.
Computational Elucidation of Transition State Structures and Energetics
Understanding the mechanism of a chemical reaction requires detailed knowledge of its transition state (TS)—the highest energy point along the reaction coordinate. mit.edu Because transition states are inherently fleeting and cannot be isolated experimentally, computational chemistry is an indispensable tool for their elucidation. mit.eduims.ac.jp
Methods like DFT are used to locate and characterize transition states on the potential energy surface. mit.edu A transition state search involves finding a first-order saddle point, which is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. tau.ac.il Algorithms such as the Synchronous Transit-Guided Quasi-Newton (STQN) method or the Nudged Elastic Band (NEB) method are employed to find the lowest energy path between reactants and products, identifying the TS along the way. ims.ac.jpfossee.in
The computational cost for these calculations can be significant, often requiring many hours or days for a single reaction. mit.edu To address this, machine learning-based approaches have been developed that can predict transition state structures in seconds, with accuracies comparable to traditional quantum methods. mit.edu These models are trained on large datasets of known reactions and can generate and rank potential TS structures efficiently. mit.edu
For a reaction involving this compound, computational elucidation of the transition state would reveal the precise geometry of interacting atoms at the peak of the energy barrier. This includes bond lengths and angles of the breaking and forming bonds, providing critical insights into the reaction mechanism, such as whether it proceeds through a concerted or stepwise pathway.
Theoretical Prediction and Validation of Kinetic and Equilibrium Isotope Effects
The kinetic isotope effect (KIE) is the change in reaction rate that occurs when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is a sensitive probe of reaction mechanisms, particularly for determining whether a C-H (or C-D) bond is broken in the rate-determining step. princeton.edu The KIE is defined as the ratio of the rate constant of the light isotopologue (k_L_) to that of the heavy one (k_H_). wikipedia.org Deuterium labeling often produces the largest KIEs due to the doubling of mass compared to protium (B1232500), which significantly affects molecular vibrational frequencies. wikipedia.org
Theoretical models are essential for predicting and validating experimental KIEs. Transition State Theory (TST) is a common starting point for these calculations. mdpi.com For greater accuracy, especially at lower temperatures or for reactions with significant energy barriers, Canonical Variational Theory (CVT) combined with a Small Curvature Tunneling (SCT) correction is used to account for quantum tunneling effects. mdpi.com Tunneling allows the lighter isotope (H) to penetrate the energy barrier more readily than the heavier isotope (D), leading to a larger KIE. epfl.ch
Different computational methods can be benchmarked for their accuracy in predicting KIEs. For example, a study on S_N2 reactions found that the MP2/aug-cc-pVDZ method provided the most accurate predictions for deuterium KIEs when compared against experimental values. mdpi.com The development of machine-learning force fields also represents a significant advance, allowing for the efficient generation of a large number of trajectories for dynamic simulations to obtain statistically meaningful KIE predictions. digitellinc.com
The following table, adapted from a benchmark study on S_N2 reactions, illustrates how different theoretical models can be used to predict KIEs, a methodology directly applicable to reactions involving deuterated aromatic compounds.
| Reaction | Method | Predicted KIE (kH/kD) | Experimental KIE (kH/kD) |
|---|---|---|---|
| Cl⁻ + CH₃Br | TST | 0.82 | 0.92 ± 0.03 |
| CUS | 0.92 | ||
| Ion-Molecule Collision Model | 1.00 |
Table adapted from a benchmark study on S~N~2 reactions, demonstrating the application of different theoretical models for KIE prediction. mdpi.com TST (Transition State Theory) and CUS (a model that interpolates between TST and collision theory) are shown.
Molecular Dynamics Simulations and Vibrational Analysis for Deuterated Naphthalene Derivatives
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a bridge between static molecular structures and macroscopic properties. acs.org For deuterated naphthalene derivatives, MD simulations can predict bulk properties and offer insights into intermolecular interactions in the liquid or solid phase. rsc.orgacs.org These simulations rely on force fields, such as OPLS-AA or TraPPE, which are sets of parameters that describe the potential energy of the system. rsc.org The accuracy of these force fields is often benchmarked against experimental data, such as neutron scattering results, to ensure they correctly capture the structural and orientational properties of molecules like naphthalene in the liquid state. rsc.org
Vibrational analysis, both experimental and theoretical, is a cornerstone for characterizing deuterated compounds. The substitution of hydrogen with deuterium leads to predictable shifts in vibrational frequencies, particularly for C-H stretching and bending modes, due to the increased reduced mass. aip.org Theoretical calculations using methods like DFT are crucial for assigning the 48 normal vibrational modes of naphthalene. niscpr.res.innist.gov Studies on various deuterated naphthalenes, such as naphthalene-d8 (B43038) and naphthalene-α-d4 (1,4,5,8-tetradeuterionaphthalene), provide a comprehensive basis for understanding the vibrational spectrum of this compound. nist.govcdnsciencepub.com The calculated frequencies generally show excellent agreement with experimental data obtained from infrared (IR) and Raman spectroscopy. niscpr.res.in Furthermore, advanced computational techniques can be used to analyze anharmonic effects, which explain the complex vibrational patterns and line broadening observed in experimental spectra. aip.orgresearchgate.net
The table below presents a comparison of calculated and experimental vibrational frequencies for naphthalene, illustrating the accuracy of computational methods. Similar analyses for this compound would reveal characteristic shifts in C-D modes.
| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G**) | Experimental IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) |
|---|---|---|---|---|
| C-H Stretch | B₃ᵤ | 3050 | 3058 | 3054 |
| Ring C-C Stretch | B₁ᵤ | 1601 | 1601 | - |
| In-plane C-H Bend | Aᵤ | 1269 | 1270 | - |
| Out-of-plane C-H Bend | B₂ᵤ | 781 | 782 | - |
Comparison of calculated and experimental vibrational frequencies for naphthalene. niscpr.res.in Deuteration at the 1 and 4 positions would primarily affect the frequencies of modes involving those C-H bonds.
Advanced Research Applications and Future Trajectories for 1,4 Dideuterionaphthalene Studies
Utility of 1,4-Dideuterionaphthalene in Complex Catalytic Cycle Mechanistic Studies
The use of isotopically labeled compounds is fundamental to unraveling the intricate step-by-step sequences of catalytic cycles. thalesnano.com this compound is particularly valuable in this context due to the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium (B1214612) leads to different reaction rates. researchgate.netnih.gov The cleavage of a C-D bond is slower than that of a C-H bond, and observing this effect can reveal whether this bond-breaking event is part of the rate-determining step of a reaction. nih.gov
By tracking the position of the deuterium atoms throughout a catalytic process, chemists can gain profound insights into reaction mechanisms that would be difficult to obtain otherwise. simsonpharma.comnih.gov For example, in transition metal-catalyzed reactions, such as cross-couplings or hydrogenations, this compound can help determine the regioselectivity and stereospecificity of the reaction, identify key intermediates, and clarify the nature of the active catalytic species. nih.govnih.gov
A study on the photocatalytic reforming of naphthalene (B1677914), for instance, utilized deuterated water and naphthalene to determine that water is the source of oxygen atoms in the resulting CO2 and that the solvent is involved in the rate-determining step. acs.org While not specifically using the 1,4-isomer, this research highlights the power of isotopic labeling in understanding the photocatalytic degradation pathways of PAHs. acs.org Similarly, mechanistic studies of palladium-catalyzed amination reactions have used kinetic data, including isotope effects, to propose a catalytic cycle where alkene binding is the rate-limiting step. researchgate.net The combination of mass spectrometry to detect intermediates and computational chemistry to model energy profiles provides a powerful synergistic approach for mechanistic exploration, where deuterated molecules are key. rsc.org
| Catalytic Reaction Type | Mechanistic Insight Gained | Relevant Analogue/Principle | Reference |
|---|---|---|---|
| Photocatalysis (e.g., Naphthalene Reforming) | Identification of reactant sources (e.g., oxygen from water) and rate-determining steps. | Use of deuterated naphthalene and deuterated water. | acs.org |
| Nickel-Catalyzed Cross-Coupling | Elucidation of the catalytic cycle (e.g., Ni(0/II) vs. radical chain) and chain-walking mechanisms. | Deuterium labeling to trace alkyl group migration. | nih.gov |
| Palladium-Catalyzed Oxidative Amination | Determination of the turnover-limiting step through kinetic analysis. | Kinetic isotope effect studies point to specific bond cleavages. | researchgate.net |
| Rhodium-Catalyzed Deuteration | Understanding vinyl positional selectivity and competing arene C-H activation. | Selective deuteration of styrene (B11656) derivatives. | dicp.ac.cn |
| Copper-Catalyzed Hydrodeuteration | Probing regioselectivity and the mechanism of deuterium transfer from silane (B1218182) reagents. | Precise installation of deuterium at specific sites. | nih.gov |
Contributions to the Understanding of Aromaticity and Rearrangement Processes
Aromaticity is a core concept describing the unusual stability of cyclic, conjugated systems of electrons. masterorganicchemistry.com Reactions that temporarily disrupt this aromaticity are energetically costly and often possess complex mechanisms. This compound is an ideal substrate for studying these processes.
One such reaction is the aromatic Cope rearrangement, a transformation that is challenging under thermal conditions due to the initial loss of aromaticity. chemrxiv.org Recent research has shown that gold(I) catalysts can significantly lower the activation barrier for this reaction. chemrxiv.org Using a specifically labeled substrate like this compound in such a system would allow researchers to precisely follow the movement of the carbon skeleton, confirming the concerted or stepwise nature of the rearrangement and mapping the fate of the original C1 and C4 positions.
Similarly, other molecular reorganizations, such as the Dimroth rearrangement observed in some heterocyclic systems or aryl shifts in Scholl-type reactions, can be investigated using isotopic labeling. nih.govbeilstein-journals.org For example, the thermal cycloaromatization of 1,6-didehydro chinesechemsoc.organnulene is believed to form 1,5-dehydronaphthalene. caltech.edu A deuterated analogue would provide definitive proof of the proposed reaction pathway by tracking the isotope labels. By placing deuterium atoms at specific, non-equivalent positions, scientists can distinguish between different possible mechanistic pathways and gain a deeper understanding of the fundamental principles that govern molecular structure and reactivity.
Interdisciplinary Research Opportunities with Deuterated Polycyclic Aromatic Hydrocarbons
The utility of deuterated PAHs, exemplified by this compound, extends across numerous scientific disciplines, fostering interdisciplinary research and opening new avenues of investigation.
Astrochemistry and Astrobiology: PAHs are abundant in the interstellar medium (ISM). nih.govnih.gov The deuterium-to-hydrogen (D/H) ratio in meteoritic PAHs serves as a fossil record of the chemical environments they have experienced. mdpi.com Studying these isotopic ratios helps scientists test hypotheses about chemical reactions in cold molecular clouds, the effects of UV photolysis in ices, and processes that occurred in the early solar system. nih.govnih.govnasa.gov This research connects organic chemistry with astronomy and planetary science to unravel the origins of organic matter in the cosmos. mdpi.com
Environmental Science: As ubiquitous environmental pollutants, tracking the source, transport, and fate of PAHs is a major goal of environmental chemistry. mostwiedzy.pl Deuterated PAHs are intentionally released in controlled studies as tracers to follow these environmental pathways. acs.org They are also essential as internal standards for accurately measuring PAH contamination levels in air, water, and soil. isotope.compublichealthtoxicology.com
Materials Science: The substitution of hydrogen with deuterium can enhance the physicochemical properties of materials. resolvemass.ca In polymers, deuteration can increase resistance to thermal and oxidative degradation, thereby extending the material's functional lifetime. resolvemass.ca This opens possibilities for creating high-performance polymers for specialized applications where stability under harsh conditions is critical.
Medicinal Chemistry and Toxicology: While this article excludes clinical data, the research applications in drug discovery and toxicology are significant. Deuteration is a strategy used to investigate the metabolic pathways of drugs and xenobiotics. researchgate.netnih.govunibestpharm.com By replacing hydrogen with deuterium at sites prone to metabolic attack by cytochrome P450 enzymes, researchers can slow down metabolism, a phenomenon known as the "deuterium switch". nih.gov Studying the metabolism of deuterated PAHs like this compound can provide critical insights into the mechanisms of toxicity and carcinogenesis of this important class of compounds. publichealthtoxicology.comresearchgate.net
| Research Field | Specific Application of Deuterated PAHs | Key Scientific Question Addressed | Reference |
|---|---|---|---|
| Astrochemistry | Analyzing D/H ratios in meteoritic PAHs. | What were the chemical conditions and processes in the early solar system and interstellar medium? | nih.govnih.govmdpi.com |
| Environmental Science | Use as tracers and analytical standards. | What is the environmental fate and distribution of PAH pollutants? | isotope.commostwiedzy.placs.org |
| Materials Science | Incorporation into polymer backbones. | Can the thermal and oxidative stability of materials be enhanced for high-performance applications? | resolvemass.ca |
| Toxicology/Medicinal Chemistry | Probes for studying metabolic pathways (e.g., by CYP enzymes). | How are PAHs metabolized and what are the mechanisms of their toxicity? | nih.govpublichealthtoxicology.comresearchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,4-Dideuterionaphthalene in laboratory settings?
- Methodological Answer : Synthesis typically involves deuterium incorporation via catalytic exchange or reduction of halogenated precursors. For example, deuteration of 1,4-dihydronaphthalene derivatives using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions can yield isotopically labeled products. Purification via column chromatography or recrystallization ensures removal of unreacted isotopes. Structural confirmation requires nuclear magnetic resonance (NMR) to verify deuterium placement and gas chromatography-mass spectrometry (GC-MS) for purity assessment .
Q. How should researchers safely handle and store this compound to prevent degradation or hazards?
- Methodological Answer : Store in tightly sealed, light-resistant containers under inert gas (e.g., argon) at 2–8°C to minimize isotopic exchange and oxidation. Handle in fume hoods with nitrile gloves and lab coats. In case of skin contact, wash with soap and water; for spills, use inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste protocols. Note that toxicity data are limited, so treat as a potential irritant and follow institutional safety guidelines .
Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : High-resolution NMR (¹H and ²H NMR) is critical for confirming deuterium placement and isotopic purity. Mass spectrometry (MS) with electron ionization (EI) identifies molecular ion peaks and fragmentation patterns. Complementary methods like infrared (IR) spectroscopy detect functional groups, while high-performance liquid chromatography (HPLC) with diode-array detection (DAD) ensures chromatographic purity. Cross-validate results with isotopic standards .
Advanced Research Questions
Q. How does deuterium substitution at the 1,4-positions affect the thermodynamic stability and reactivity of naphthalene derivatives?
- Methodological Answer : Deuterium introduces kinetic isotope effects (KIEs), altering reaction rates and activation energies. For instance, NIST thermochemistry data show that deuterated compounds exhibit higher enthalpy of vaporization (ΔvapH) due to stronger C-D bonds. Computational modeling (e.g., DFT) can quantify these effects by comparing potential energy surfaces of protonated vs. deuterated species. Experimentally, differential scanning calorimetry (DSC) measures phase transitions to assess stability .
Q. What strategies can resolve data contradictions when differentiating this compound from its structural isomers in complex mixtures?
- Methodological Answer : Use multi-residue analytical methods like QuEChERS with GC-MS/MS to separate isomers. Optimize chromatographic conditions (e.g., column polarity, temperature gradients) to enhance resolution. For ambiguous results, employ tandem MS with collision-induced dissociation (CID) to compare fragmentation pathways. Cross-reference with isomer-specific retention indices and deuterium NMR shifts .
Q. In reaction mechanisms involving this compound, how can kinetic isotope effects (KIEs) be quantified and applied to study reaction pathways?
- Methodological Answer : Conduct competitive isotopic labeling experiments using protio- and deuterio-substrates. Monitor reaction progress via time-resolved spectroscopy or GC-MS. Calculate KIE as the ratio of rate constants (k_H/k_D). For example, in Diels-Alder reactions, deuterium at the diene position reduces reaction rates due to increased bond strength, revealing transition-state geometry. Isotopic tracer studies combined with computational modeling (e.g., QM/MM) further elucidate mechanistic details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
